

A Comprehensive Technical Guide to the Physical Properties of Hexanitroethane (HNE) Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexanitroethane*

Cat. No.: *B13788336*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of **hexanitroethane** (HNE) crystals. The information presented herein is compiled from various scientific sources to offer a detailed resource for professionals in research and development. This document covers key physical data, detailed experimental methodologies for characterization, and a logical workflow for the physical analysis of HNE crystals.

Core Physical Properties of Hexanitroethane Crystals

Hexanitroethane is a powerful oxidizing agent and an energetic material. A thorough understanding of its physical properties is crucial for its safe handling, storage, and application. The following table summarizes the key quantitative physical data for HNE crystals.

Property	Value
Molecular Formula	<chem>C2N6O12</chem>
Molecular Weight	300.05 g/mol
Appearance	Colorless crystalline solid
Melting Point	~142-150 °C (with decomposition; dependent on heating rate)[1]
Decomposition Temperature	Explosion can occur above 140 °C.[2] Thermal decomposition has been detected at 60 °C and upwards.[3]
Density	Theoretical Crystalline: 2.05 g/cm ³ Compressed Pellet: 1.85 g/cm ³
Crystal Structure	Room Temperature: Body-centered cubic (likely) Low Temperature (145 K): Monoclinic[3]
Space Group	Low Temperature (145 K): P2 ₁ /c[3]
Cell Parameters (145 K)	$a = 10.152(2)$ Å $b = 9.311(2)$ Å $c = 10.251(2)$ Å $\beta = 97.54(1)$ ° $V = 960.6(3)$ Å ³ $Z = 4$ (2 non-equivalent molecules)[3]

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of HNE requires precise experimental procedures. The following sections detail the methodologies for key analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the crystal structure, unit cell dimensions, and space group of HNE crystals.

Low-Temperature Protocol (Specific):

- Crystal Selection and Mounting:

- Select a single crystal of HNE with dimensions of approximately 0.1-0.3 mm.
- Mount the crystal on a cryo-loop using a suitable cryo-protectant oil.
- Data Collection:
 - Cool the crystal to 145 K using a nitrogen or helium cryo-stream.
 - Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).
 - Collect a series of diffraction images by rotating the crystal through a range of angles.
- Data Processing and Structure Solution:
 - Integrate the diffraction spots to obtain their intensities.
 - Apply corrections for Lorentz and polarization effects.
 - Solve the crystal structure using direct methods or Patterson synthesis.
 - Refine the structural model against the experimental data to obtain the final atomic coordinates and displacement parameters.

Room-Temperature Protocol (Generalized):

- Crystal Selection and Mounting:
 - Select a suitable single crystal of HNE and mount it on a goniometer head.
- Data Collection:
 - Use a diffractometer with a copper or molybdenum X-ray source.
 - Collect diffraction data at ambient temperature.
- Data Processing and Structure Solution:

- Process the data as described in the low-temperature protocol to determine the crystal structure.

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the melting point, decomposition temperature, and thermal stability of HNE.

Differential Scanning Calorimetry (DSC) Protocol (Specific):

- Sample Preparation:
 - Accurately weigh 1-3 mg of HNE into an aluminum DSC pan.
 - Hermetically seal the pan.
- Instrumentation and Measurement:
 - Place the sample pan and an empty reference pan in the DSC cell.
 - Purge the cell with a nitrogen atmosphere at a constant flow rate.
 - Heat the sample at a rate of 5 K/min from ambient temperature to a temperature above the decomposition point.
- Data Analysis:
 - Analyze the resulting thermogram to determine the onset temperatures of melting and decomposition endotherms and exotherms.

Thermogravimetric Analysis (TGA) Protocol (Generalized):

- Sample Preparation:
 - Place a small, accurately weighed sample of HNE into a TGA crucible.
- Instrumentation and Measurement:

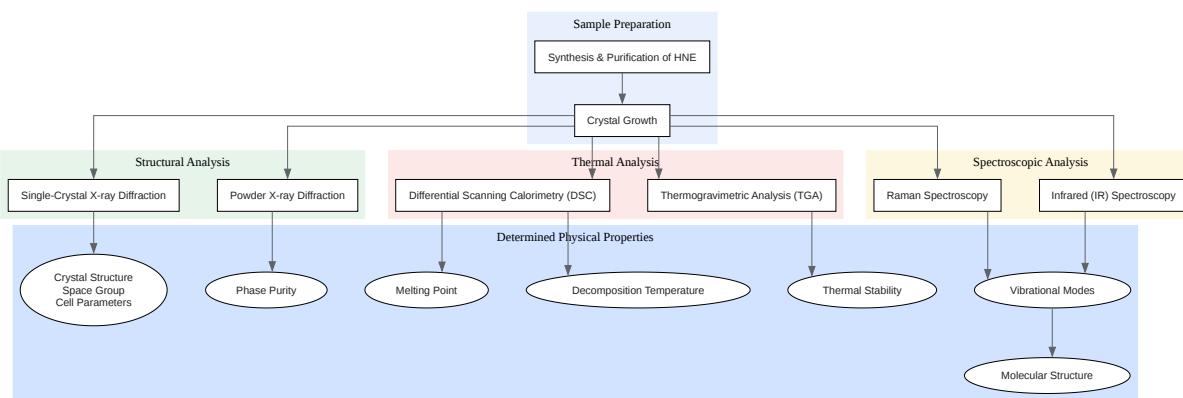
- Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
- Data Analysis:
 - Monitor the sample's mass as a function of temperature. The resulting TGA curve will show mass loss at the decomposition temperature.

Vibrational Spectroscopy: Raman and Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the HNE molecule and to study its molecular structure.

Raman Spectroscopy Protocol (Generalized):

- Sample Preparation:
 - Place a small amount of crystalline HNE on a microscope slide or in a capillary tube.
- Instrumentation and Measurement:
 - Use a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).
 - Focus the laser beam onto the sample and collect the scattered light.
- Data Analysis:
 - Analyze the Raman spectrum to identify the vibrational frequencies corresponding to the different functional groups in the HNE molecule.


Infrared (IR) Spectroscopy Protocol (Generalized):

- Sample Preparation:
 - Prepare a KBr pellet by mixing a small amount of HNE with dry potassium bromide and pressing the mixture into a thin disk.

- Alternatively, for Attenuated Total Reflectance (ATR)-IR, place the crystalline sample directly on the ATR crystal.
- Instrumentation and Measurement:
 - Acquire the IR spectrum using an FTIR spectrometer.
- Data Analysis:
 - Analyze the absorption bands in the IR spectrum to identify the characteristic vibrational modes.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of **hexanitroethane** crystals.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the physical characterization of HNE crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Hexanitroethane (HNE) Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13788336#physical-properties-of-hexanitroethane-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com